N-[3-[4-methyl-5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide
Overview
Description
N-[3-[4-methyl-5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a benzamide moiety
Preparation Methods
The synthesis of N-[3-[4-methyl-5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the triazole intermediate.
Attachment of the Benzamide Moiety: The benzamide moiety is attached via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-[3-[4-methyl-5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazole rings, allowing for the introduction of different substituents. Common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-[4-methyl-5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has been studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound shows promise as a therapeutic agent, with studies investigating its potential as an antimicrobial, anticancer, and anti-inflammatory drug.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-[4-methyl-5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it can interact with receptors involved in inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
N-[3-[4-methyl-5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole compound with broad applications in pharmaceuticals and agriculture.
Fluconazole: A triazole antifungal drug used to treat fungal infections.
Voriconazole: Another triazole antifungal with a broader spectrum of activity compared to fluconazole.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-[4-methyl-5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-28-21(26-27-23(28)32-15-20(29)24-14-19-11-6-12-31-19)17-9-5-10-18(13-17)25-22(30)16-7-3-2-4-8-16/h2-5,7-10,13,19H,6,11-12,14-15H2,1H3,(H,24,29)(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVWODPHVJKGED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2CCCO2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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